molecular formula C9H5F5O2 B1402977 1-(2,3-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethanone CAS No. 1356109-99-3

1-(2,3-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethanone

Cat. No.: B1402977
CAS No.: 1356109-99-3
M. Wt: 240.13 g/mol
InChI Key: QGCQULMTLOLTNY-UHFFFAOYSA-N
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Description

1-(2,3-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethanone is an organic compound with the molecular formula C9H6F5O2 It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties

Preparation Methods

The synthesis of 1-(2,3-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethanone typically involves the reaction of 2,3-difluoro-4-methoxybenzaldehyde with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

1-(2,3-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The presence of fluorine atoms makes it susceptible to nucleophilic substitution reactions, where fluorine atoms can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. .

Scientific Research Applications

1-(2,3-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its role in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: It is used in the production of specialty chemicals and materials with enhanced stability and performance

Mechanism of Action

The mechanism of action of 1-(2,3-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects .

Comparison with Similar Compounds

Similar compounds to 1-(2,3-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethanone include:

    2,3-Difluoro-4-methoxyphenylboronic acid: Shares the difluoro and methoxy substituents but differs in the functional group.

    2,3-Difluoro-1-methoxy-4-nitrobenzene: Similar in structure but contains a nitro group instead of the trifluoroethanone moiety.

    1-(2,3-Difluoro-4-methoxyphenyl)-2,2,3,3,3-pentafluoropropan-1-one:

Properties

IUPAC Name

1-(2,3-difluoro-4-methoxyphenyl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F5O2/c1-16-5-3-2-4(6(10)7(5)11)8(15)9(12,13)14/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGCQULMTLOLTNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)C(F)(F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90744461
Record name 1-(2,3-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90744461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356109-99-3
Record name 1-(2,3-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90744461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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